1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea
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Overview
Description
N-(4-Oxo-2-thioxo-1,3-thiazolidin-3-YL)-N’-phenylurea is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-2-thioxo-1,3-thiazolidin-3-YL)-N’-phenylurea typically involves the reaction of thiosemicarbazide with phenyl isocyanate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-2-thioxo-1,3-thiazolidin-3-YL)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidinone ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidinone derivatives with reduced functional groups.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
N-(4-Oxo-2-thioxo-1,3-thiazolidin-3-YL)-N’-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Oxo-2-thioxo-1,3-thiazolidin-3-YL)-N’-phenylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of microbial enzymes, leading to the death of the microorganism. In cancer cells, it can induce apoptosis by interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Oxo-2-thioxo-1,3-thiazolidin-3-YL)acetamide
- N-(4-Oxo-2-thioxo-1,3-thiazolidin-3-YL)nicotinamide
- N-(4-Oxo-2-thioxo-1,3-thiazolidin-3-YL)isonicotinamide
Uniqueness
N-(4-Oxo-2-thioxo-1,3-thiazolidin-3-YL)-N’-phenylurea stands out due to its unique combination of the thiazolidinone ring and the phenylurea moiety. This combination imparts distinct biological activities and makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c14-8-6-17-10(16)13(8)12-9(15)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRDTOICPKLHJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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